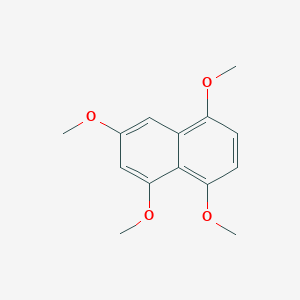
1,3,5,8-Tetramethoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,8-Tetramethoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of four methoxy groups attached to the naphthalene ring at positions 1, 3, 5, and 8
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5,8-Tetramethoxynaphthalene can be synthesized through several methods. One efficient route involves the methylation of 2,3-dihydronaphthazarin using dimethyl sulfate in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide. This reaction typically yields this compound with a high efficiency of 90.3% . Another method involves the oxidation and demethylation of 1,4,5,8-tetramethoxynaphthalene using cerium ammonium nitrate in acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of phase transfer catalysts and optimized reaction conditions ensures high yields and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5,8-Tetramethoxynaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate in acetonitrile is commonly used for the oxidation of this compound.
Reduction: Specific reduction reactions for this compound are less documented, but general reducing agents like sodium borohydride could be employed.
Substitution: Electrophilic substitution reactions can be facilitated by using appropriate electrophiles under controlled conditions.
Major Products: The oxidation of this compound typically yields naphthoquinone derivatives . Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1,3,5,8-Tetramethoxynaphthalene has several applications in scientific research:
Wirkmechanismus
1,3,5,8-Tetramethoxynaphthalene can be compared with other methoxylated naphthalene derivatives, such as 1,4,5,8-tetramethoxynaphthalene and 2-formyl-1,4,5,8-tetramethoxynaphthalene . These compounds share similar structural features but differ in their functional groups and reactivity. The unique arrangement of methoxy groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.
Vergleich Mit ähnlichen Verbindungen
- 1,4,5,8-Tetramethoxynaphthalene
- 2-Formyl-1,4,5,8-tetramethoxynaphthalene
Eigenschaften
CAS-Nummer |
92252-36-3 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
1,3,5,8-tetramethoxynaphthalene |
InChI |
InChI=1S/C14H16O4/c1-15-9-7-10-11(16-2)5-6-12(17-3)14(10)13(8-9)18-4/h5-8H,1-4H3 |
InChI-Schlüssel |
OBXIDUMYWVVRHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(C=C(C2=C(C=C1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


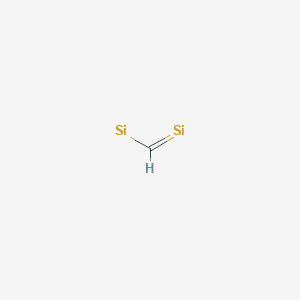


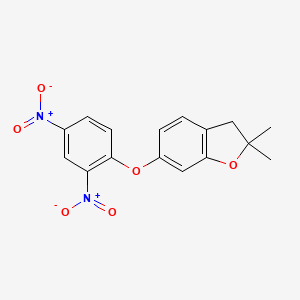
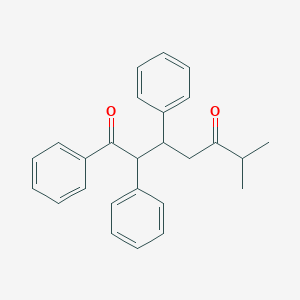
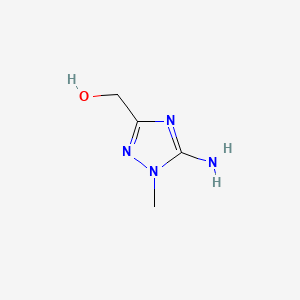
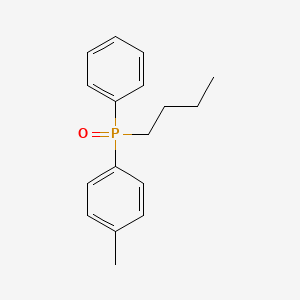
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
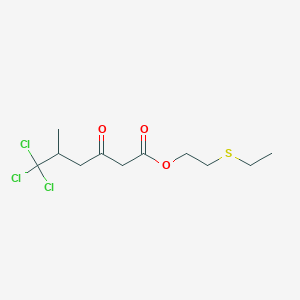
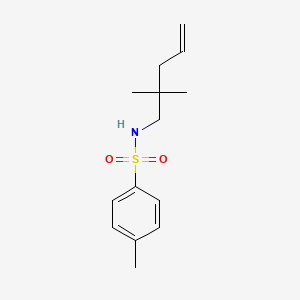
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
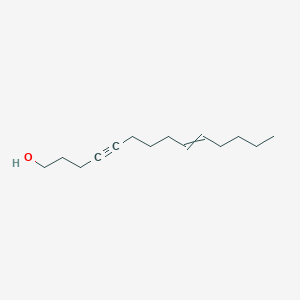

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
